molecular formula C14H9ClO B8155907 2-(2-Chlorophenoxy)phenylacetylene

2-(2-Chlorophenoxy)phenylacetylene

Cat. No.: B8155907
M. Wt: 228.67 g/mol
InChI Key: KDCUZSMRNUVBBN-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)phenylacetylene is an organic compound characterized by the presence of a phenylacetylene moiety substituted with a 2-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)phenylacetylene typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 2-chlorophenol with phenylacetylene in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, such as CuI, under an inert atmosphere. The reaction is usually conducted in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)phenylacetylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products

    Oxidation: Epoxides, ketones.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Chlorophenoxy)phenylacetylene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)phenylacetylene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The phenylacetylene moiety allows for π-π interactions and conjugation with other aromatic systems, influencing its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenoxy)phenylacetylene
  • 2-(2-Iodophenoxy)phenylacetylene
  • 2-(2-Fluorophenoxy)phenylacetylene

Uniqueness

2-(2-Chlorophenoxy)phenylacetylene is unique due to the presence of the chlorophenoxy group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

1-chloro-2-(2-ethynylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO/c1-2-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h1,3-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCUZSMRNUVBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1OC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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